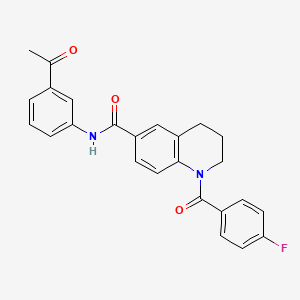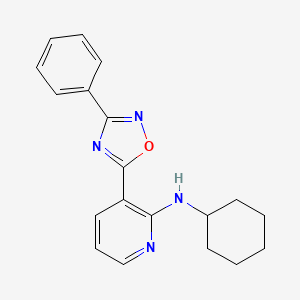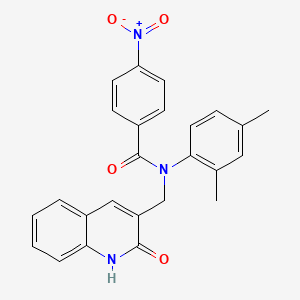
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a methoxyquinolinol group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Mécanisme D'action
The mechanism of action of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol in lab experiments is its potential applications in various domains. This compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol. One of the potential areas of research is the development of new derivatives of this compound with improved properties. Another area of research is the elucidation of the mechanism of action of this compound, which can help in the development of new therapeutic strategies. Additionally, the potential applications of this compound in the field of bioimaging and biosensing can also be explored.
Méthodes De Synthèse
The synthesis of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-amino-2-(2-fluorophenyl)-1,3,4-oxadiazole in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with 8-hydroxyquinoline in the presence of acetic acid to obtain the final product.
Applications De Recherche Scientifique
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has been extensively studied for its potential applications in various domains such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCQQEARBGBNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
